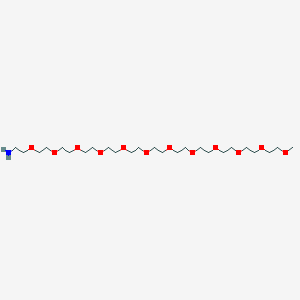

m-PEG12-amine

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80506-64-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of m-PEG12-amine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biomedical research, the strategic manipulation of molecular properties is paramount to therapeutic innovation. Among the arsenal of tools available to researchers, polyethylene glycol (PEG) derivatives have emerged as indispensable assets for enhancing the efficacy and safety of novel drug candidates. This technical guide focuses on a specific, monodisperse PEG linker, m-PEG12-amine, elucidating its critical applications in the development of two revolutionary therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through a detailed exploration of its functionalities, experimental applications, and the underlying biological pathways, this document serves as a comprehensive resource for professionals engaged in cutting-edge drug discovery and development.

Core Applications of this compound

This compound is a versatile hydrophilic linker characterized by a methoxy-capped polyethylene glycol chain of twelve repeating ethylene glycol units, terminating in a primary amine. This structure imparts several desirable properties to the molecules it modifies, primarily serving to:

-

Increase Hydrophilicity: The PEG chain enhances the aqueous solubility of conjugated molecules, a crucial feature when working with hydrophobic cytotoxic agents or protein ligands.

-

Improve Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutics by increasing their hydrodynamic volume and shielding them from enzymatic degradation and renal clearance.

-

Reduce Immunogenicity: The flexible PEG chain can mask epitopes on conjugated proteins or antibodies, thereby reducing their potential to elicit an immune response.

-

Provide a Flexible Spacer: The 12-unit PEG chain acts as a flexible spacer, enabling optimal spatial orientation between the two functional ends of a bifunctional molecule, such as in a PROTAC, to facilitate critical protein-protein interactions.

These properties make this compound a valuable component in the design and synthesis of sophisticated bioconjugates. Its primary amine functionality allows for straightforward and efficient coupling to molecules containing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyl groups.[1]

This compound in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, efficacy, and safety.

This compound can be incorporated into non-cleavable linkers used in ADC synthesis.[2] In this context, one end of a bifunctional linker containing the this compound moiety is conjugated to the cytotoxic payload, and the other end is attached to the antibody, typically through lysine or cysteine residues. The hydrophilic nature of the PEG12 spacer helps to mitigate the aggregation often caused by hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.[3]

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG linker has a significant impact on the pharmacokinetic and pharmacodynamic properties of an ADC. While specific data for a 12-unit PEG linker is part of a broader spectrum of research, general trends can be summarized from studies comparing various PEG lengths.

| Parameter | Shorter PEG Linkers (e.g., PEG4) | Medium PEG Linkers (e.g., PEG8-PEG12) | Longer PEG Linkers (e.g., PEG24) |

| In Vitro Potency (IC50) | Generally higher (lower IC50) | Moderate | May be slightly lower (higher IC50) |

| Plasma Half-life | Shorter | Longer | Longest |

| In Vivo Efficacy | Variable, can be limited by clearance | Often optimal, balancing potency and exposure | Can be very effective, especially with hydrophobic payloads |

| Tendency for Aggregation | Higher with hydrophobic payloads | Reduced | Significantly reduced |

Experimental Workflow: ADC Internalization and Payload Release

The therapeutic effect of an ADC is contingent upon its successful internalization and the subsequent release of its cytotoxic payload.

Caption: ADC internalization and payload release pathway.

This compound in PROTAC Development

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound is frequently used as a component of the linker in PROTAC design.[2] Its flexibility is crucial for allowing the PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The hydrophilic nature of the PEG12 chain also enhances the solubility and cell permeability of the PROTAC, which are critical for its biological activity.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length and composition of the linker are critical for PROTAC efficacy. Studies have shown that there is an optimal linker length for a given target and E3 ligase pair.

| Parameter | Shorter PEG Linkers (< 4 units) | Medium PEG Linkers (4-12 units) | Longer PEG Linkers (>12 units) |

| Ternary Complex Stability | May be sterically hindered | Often optimal | Can be less stable due to high flexibility |

| Degradation Potency (DC50) | Lower (higher DC50) | Often highest (lowest DC50) | Can decrease |

| Maximal Degradation (Dmax) | Lower | Often highest | Can decrease |

| Cell Permeability | Variable | Generally good | Good |

Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase combination and must be determined empirically.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a series of orchestrated intracellular events leading to the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are foundational protocols for key experimental procedures.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes a general procedure for forming a stable amide bond between this compound and a molecule containing a carboxylic acid group, often a payload for an ADC or a ligand for a PROTAC.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the anhydrous solvent. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation Reaction: Dissolve this compound in the reaction buffer. Add the activated NHS ester solution to the this compound solution. A typical molar ratio is 1:1.2 of the amine to the NHS ester.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

-

Purification: Purify the conjugate using an appropriate method such as reversed-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final conjugate using analytical techniques like LC-MS and NMR.

Protocol 2: Western Blotting for Quantifying PROTAC-Induced Protein Degradation

This protocol provides a standard method to assess the efficacy of a PROTAC by measuring the reduction in the level of the target protein.[4]

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a powerful and versatile tool in the modern drug discovery and development landscape. Its well-defined structure and favorable physicochemical properties make it an ideal linker component for enhancing the therapeutic potential of ADCs and PROTACs. By providing increased solubility, improved pharmacokinetics, and an optimal spacer for facilitating crucial molecular interactions, this compound enables the design of more effective and safer targeted therapies. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to harness the full potential of this valuable chemical entity in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG12-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-polyethylene glycol (12)-amine (m-PEG12-amine). This heterobifunctional linker is a critical component in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in the effective utilization of this important molecule.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a primary amine at the other. The PEG chain, consisting of 12 ethylene glycol units, imparts desirable pharmacokinetic properties such as increased solubility and prolonged circulation half-life to conjugated molecules. The terminal amine group provides a reactive handle for covalent attachment to various functional groups on proteins, antibodies, or small molecule drugs.

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available m-PEG12-alcohol. A common and efficient method involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an amine precursor and subsequent deprotection or reduction.

Synthesis Pathway

A widely used synthetic route involves the conversion of the terminal hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by reaction with sodium azide and subsequent reduction to the primary amine.

Navigating the Solubility of m-PEG12-amine: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of reagents is paramount to experimental success. Methoxy-poly(ethylene glycol)-amine with 12 PEG units (m-PEG12-amine) is a versatile monofunctional linker commonly employed in bioconjugation, nanoparticle functionalization, and the synthesis of proteolysis-targeting chimeras (PROTACs). Its polyethylene glycol chain enhances the hydrophilicity and biocompatibility of the modified molecules. This guide provides a comprehensive overview of the solubility of this compound in various solvents, complete with experimental methodologies and a visualization of its application in synthetic workflows.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in various reaction conditions. While quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG chain generally confers good solubility in polar solvents.

A structurally related compound, Amino-PEG12-acid, has a reported solubility of 12.5 mg/mL in dimethyl sulfoxide (DMSO).[1] This provides a quantitative reference point for a molecule of similar size and PEGylation.

Table 1: Qualitative and Quantitative Solubility of this compound and a Related Compound

| Solvent | Type | This compound Solubility | Amino-PEG12-acid Solubility |

| Water | Polar Protic | Soluble[2] | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2][3] | 12.5 mg/mL (20.24 mM)[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | - |

| Dichloromethane (DCM) | Chlorinated | Soluble | - |

| Tetrahydrofuran (THF) | Ether | Soluble | - |

| Acetonitrile | Polar Aprotic | Soluble | - |

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not publicly available, a general method can be adapted from protocols for similar PEGylated molecules. The following is a plausible experimental workflow for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, DCM, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore (note: this compound lacks a strong chromophore).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated and expressed in units such as mg/mL or mM.

-

Application in PROTAC Synthesis: A Workflow Visualization

This compound is frequently utilized as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation. The following diagram illustrates a generalized workflow for the solid-phase synthesis of a PROTAC where this compound could be incorporated as part of the linker.

References

An In-depth Technical Guide to m-PEG12-amine (CAS Number: 1977493-48-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for m-PEG12-amine, a versatile tool in modern drug development.

Core Properties

This compound, identified by CAS number 1977493-48-3, is a monodisperse polyethylene glycol (PEG) derivative. It features a methoxy-terminated PEG chain of twelve ethylene glycol units and a terminal primary amine group. This structure imparts valuable characteristics for bioconjugation and drug delivery applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1977493-48-3 | Multiple |

| IUPAC Name | 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-amine | [1] |

| Synonyms | mPEG12-NH2, Methyl-PEG12-amine | [2][3] |

| Molecular Formula | C25H53NO12 | [1] |

| Molecular Weight | 559.69 g/mol | [1] |

| Monoisotopic Mass | 559.35677613 Da | |

| Appearance | Colorless to pale yellow liquid/oil | |

| Purity | Typically ≥95% to ≥98% | |

| Solubility | Soluble in Water, DMSO, DCM, DMF, Acetonitrile, THF | |

| Storage | Recommended at -20°C, protected from light and moisture |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | -2.5 | |

| Topological Polar Surface Area (TPSA) | 137 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 13 | |

| Rotatable Bonds | 35 |

Note: Experimental data for properties such as melting point, boiling point, and density are not consistently reported in publicly available sources.

Applications in Drug Development

The primary utility of this compound lies in its role as a flexible linker in the construction of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The this compound linker offers several advantages in this context:

-

Optimal Length and Flexibility: The 12-unit PEG chain provides sufficient length and conformational flexibility to allow for the productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.

-

Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and cell surfaces.

ADC Linker

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are paramount. This compound can be incorporated into non-cleavable linkers for ADCs. The terminal amine group allows for conjugation to the cytotoxic payload, while the PEG chain can enhance the ADC's pharmacokinetic profile.

Experimental Protocols and Methodologies

The terminal primary amine of this compound is a versatile reactive handle for various conjugation chemistries.

Reaction with Carboxylic Acids (Amide Bond Formation)

This is a common method for attaching this compound to a molecule containing a carboxylic acid group, such as a protein of interest (POI) ligand in a PROTAC or a cytotoxic drug.

Experimental Workflow: Amide Bond Formation

References

An In-Depth Technical Guide to m-PEG12-amine: Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-amine (m-PEG12-amine), a monodisperse polyethylene glycol (PEG) linker. It is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical and physical properties, and provides detailed experimental protocols for its common applications.

Core Properties and Specifications

This compound is a hydrophilic spacer arm that can be conjugated to various molecules. Its terminal primary amine group allows for covalent linkage to molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls. The methoxy-capped terminus minimizes non-specific binding and enhances solubility.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | C25H53NO12 | [1] |

| Molecular Weight | 559.7 g/mol | [1] |

| Alternate Molecular Weights | 559.69 g/mol , 559.6878 g/mol | |

| Purity | Typically ≥98% | [1] |

| Appearance | Colorless oil | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | -20°C, protected from light, under nitrogen | [1] |

Applications in Bioconjugation and Drug Development

The primary function of this compound is to act as a flexible, hydrophilic linker. This property is particularly advantageous in several advanced therapeutic development areas:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the conjugate and can influence the pharmacokinetic profile.

-

PROTACs: this compound is a commonly employed linker in the synthesis of PROTACs. It connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Peptide and Protein Modification (PEGylation): The covalent attachment of PEG chains (PEGylation) to proteins and peptides can improve their solubility, extend their circulating half-life, and reduce their immunogenicity.

-

Surface Modification: The amine group of this compound can be used to functionalize surfaces, such as nanoparticles and medical devices, to create biocompatible and non-fouling coatings.

Experimental Protocols

The following are detailed methodologies for common conjugation reactions involving this compound.

Protocol 1: Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with this compound.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC

-

NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC, NHS, and this compound to room temperature before use.

-

Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Prepare a stock solution of this compound in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the carboxylic acid solution.

-

Stir the reaction mixture for 15-60 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the this compound solution (2 equivalents) to the activated carboxylic acid mixture.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Stir the reaction for 2-12 hours at room temperature. The progress of the reaction can be monitored by an appropriate method such as LC-MS or TLC.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.

-

Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

-

-

Purification:

-

The final conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or reverse-phase HPLC.

-

Protocol 2: Reaction of this compound with an NHS Ester

This protocol outlines the direct reaction between the primary amine of this compound and a molecule already functionalized with an NHS ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMF or DMSO

Procedure:

-

Preparation of Reagents:

-

Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO immediately before use.

-

Dissolve this compound in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add the NHS ester solution to the this compound solution. A 1:1 or 2:1 molar ratio of the NHS ester to the amine can be used depending on the reaction kinetics.

-

Stir the reaction mixture for 30 minutes to 2 hours at room temperature, or on ice for longer reaction times. The optimal reaction time will depend on the specific substrates.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to stop the reaction and hydrolyze any remaining NHS ester.

-

-

Purification:

-

Purify the final product using an appropriate chromatographic method.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for EDC/NHS mediated coupling of this compound.

Caption: Workflow for direct reaction of this compound with an NHS ester.

References

Navigating the Stability of m-PEG12-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for m-PEG12-amine, a critical reagent in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and performance of this versatile molecule in their applications.

Core Concepts: Understanding this compound

This compound, with a molecular weight of 559.69 g/mol , is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a primary amine. This structure imparts hydrophilicity, biocompatibility, and a reactive handle for conjugation to various biomolecules and surfaces. Its precise length and defined structure are crucial for reproducible results in sensitive applications. However, the presence of the ether linkages within the PEG backbone and the terminal amine group makes the molecule susceptible to degradation if not handled and stored correctly.

Recommended Storage and Handling

To maintain the purity and functionality of this compound, adherence to appropriate storage and handling protocols is paramount. The following conditions are recommended by various suppliers.[1][2][3][4]

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1] | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light. | Light can accelerate oxidative degradation of the PEG backbone. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the polyether chain. |

| Form | Store as a neat oil or solid. | Minimizes hydrolysis and other solvent-mediated degradation. |

For stock solutions, the stability is dependent on the solvent and storage temperature.

Table 2: Storage Recommendations for this compound Stock Solutions

| Solvent | Storage Temperature | Duration |

| Anhydrous DMSO or DMF | -80°C | Up to 1 year |

| Anhydrous DMSO or DMF | -20°C | Up to 1 month |

Handling Precautions:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture into the product.

-

Use anhydrous solvents for preparing stock solutions to prevent hydrolysis.

-

After use, flush the container with a dry, inert gas before resealing.

-

For critical applications, it is advisable to aliquot the compound into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.

Understanding the Degradation Pathways

The stability of this compound is primarily influenced by the susceptibility of the polyethylene glycol backbone to oxidative degradation. The terminal amine group can also participate in reactions with degradation products.

Oxidative Degradation of the PEG Backbone

The primary degradation pathway for polyethylene glycols is oxidation, which can be initiated by heat, light, and the presence of transition metal ions. This process is a radical chain reaction that leads to the formation of various degradation products, including aldehydes and formic acid.

Reactions Involving the Amine Group

The degradation products of the PEG backbone, particularly aldehydes and formic acid, can react with the primary amine of this compound. These reactions can lead to the formation of N-formylated and N-methylated impurities, which can compromise the integrity and reactivity of the starting material.

Experimental Protocols for Stability Assessment

Stress Testing Protocol

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.

Objective: To identify potential degradation products and assess stability under accelerated conditions.

Methodology:

-

Sample Preparation: Prepare samples of neat this compound in clear and amber glass vials. For solution stability, prepare solutions in relevant anhydrous solvents (e.g., DMSO, DMF) at a typical working concentration.

-

Stress Conditions: Expose the samples to a range of stress conditions as outlined in the table below. Include a control sample stored under recommended conditions (-20°C, dark, inert atmosphere).

Table 3: Recommended Stress Conditions for this compound Stability Testing

| Condition | Parameters | Duration |

| Thermal Stress | 40°C, 60°C, 80°C | 1, 2, 4, 8 weeks |

| Photostability | ICH Q1B recommended light exposure | As per guidelines |

| Oxidative Stress | Exposure to air, or spiking with a peroxide source | 1, 3, 7 days |

| pH Stress (for solutions) | Prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9) | 1, 3, 7 days |

-

Analysis: At each time point, analyze the samples using the analytical methods described below.

Analytical Methods for Stability Monitoring

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of this compound stability.

Table 4: Analytical Techniques for Stability Assessment

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of this compound and detect the formation of degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the intact molecule and to identify structural changes or the presence of impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in functional groups, such as the appearance of carbonyl groups resulting from oxidation. |

Proposed Stability Testing Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and development. While this molecule is stable when stored under the recommended conditions of -20°C, protected from light, and under an inert atmosphere, it is susceptible to oxidative degradation. Understanding the potential degradation pathways and implementing a robust stability testing program are essential for ensuring the quality and reliability of experimental outcomes. Researchers are encouraged to perform their own stability assessments for their specific applications and storage conditions to guarantee the integrity of this important PEG derivative.

References

Methodological & Application

Application Notes and Protocols for m-PEG12-amine Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of m-PEG12-amine for the conjugation of proteins, a critical process in the development of therapeutic biologics and other advanced applications. The protocols outlined below cover the chemical principles, experimental procedures, and analytical methods necessary for successful protein PEGylation with this compound.

Introduction to this compound and Protein PEGylation

This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal amine group and a methoxy-capped terminus.[1][2] This heterobifunctional reagent is utilized to covalently attach a 12-unit PEG chain to proteins, a process known as PEGylation. PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[3][4] Key advantages of protein PEGylation include:

-

Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated proteins reduces renal clearance, thereby extending their circulation half-life.[3]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing the potential for an immune response.

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their stability under various conditions.

-

Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins.

This compound, with its defined chain length, allows for precise control over the modification process, leading to more homogeneous conjugates compared to traditional polydisperse PEG reagents. Its terminal amine group can be reacted with various functional groups on a protein, most commonly carboxyl groups or activated esters.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in protein conjugation.

| Property | Value | Reference |

| Molecular Formula | C25H53NO12 | |

| Molecular Weight | 559.7 g/mol | |

| Appearance | Colorless oil or solid | |

| Solubility | Soluble in water, DMSO, DMF, DCM | |

| Reactive Group | Primary Amine (-NH2) | |

| Reactivity | Reacts with carboxylic acids, activated NHS esters, aldehydes, ketones | |

| Storage | -20°C, protect from moisture |

Experimental Protocols

Conjugation of this compound to Protein Carboxyl Groups (Amide Bond Formation)

This protocol describes the conjugation of this compound to a protein's aspartic or glutamic acid residues using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

Protein of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS (or Sulfo-NHS) to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Dissolve this compound in the Coupling Buffer.

-

Add a 10-100 fold molar excess of the this compound solution to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming excess reactive esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from unreacted this compound, byproducts, and unmodified protein using an appropriate chromatography method (see Section 4).

Conjugation of Protein to this compound Activated with an NHS Ester

This protocol is applicable when the protein of interest has available primary amine groups (lysine residues or the N-terminus) and this compound has been pre-activated with an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

-

Protein of interest with accessible primary amines

-

m-PEG12-NHS ester

-

Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

-

Conjugation Reaction:

-

Add a 5-50 fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein using an appropriate chromatography method (see Section 4).

Purification of PEGylated Proteins

The reaction mixture after conjugation is a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Purification is a critical step to isolate the active, conjugated protein.

| Chromatography Method | Principle of Separation | Application in PEGylation Purification | Reference |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing unreacted low molecular weight PEG reagents and byproducts. Can separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated). | |

| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Highly effective for separating unreacted protein from PEGylated protein, as PEGylation often shields surface charges. Can also separate positional isomers. | |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a polishing step, particularly for separating species with different degrees of PEGylation. | |

| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity. | Typically used for analytical purposes or for smaller peptides and proteins. |

Quantitative Data and Characterization

The efficiency of the conjugation reaction and the properties of the resulting PEGylated protein must be thoroughly characterized.

Optimizing Reaction Conditions

The molar ratio of PEG reagent to protein and the reaction pH are critical parameters that influence the degree of PEGylation.

| Parameter | Condition | Effect on Conjugation | Reference |

| Molar Ratio (PEG:Protein) | Increasing molar excess (e.g., from 5:1 to 20:1) | Increases the degree of PEGylation (more PEG chains per protein). A 5:1 molar ratio of mPEG-ALD to protein was found to be optimal for producing monoPEGylated rhG-CSF. | |

| pH (for amine-reactive NHS esters) | pH 7.0 - 9.0 | Higher pH (e.g., 8.0-8.5) increases the reaction rate by deprotonating primary amines. At pH 8.2, a remarkable increase in mono-PEGylated F(ab')2 production was observed compared to pH 7.4. |

Impact on Protein Activity and Stability

PEGylation can impact the biological activity and stability of a protein. This effect is dependent on the site and degree of PEGylation.

| Protein | PEG Size | Effect on Activity | Effect on Stability | Reference |

| rhG-CSF | 10, 20, 30 kDa mPEG-ALD | 20.80-42.73% retention of biological activity. | Not specified | |

| RNase A | 5 kDa and 20 kDa mPEG | 94% and 100% remnant biological activity for mono-PEGylated forms, respectively. | Not specified | |

| Lysozyme | Low molar mass PNAM and POEGMA | Monovalent conjugates showed equal or higher activity than the native protein. | Improved protein solubility. |

Analytical Techniques for Characterization

A suite of analytical techniques is required to confirm successful conjugation and characterize the product.

| Technique | Information Obtained | Reference |

| SDS-PAGE | Estimation of molecular weight increase and degree of PEGylation. | |

| Size Exclusion Chromatography (SEC-HPLC) | Determination of hydrodynamic radius, assessment of aggregation, and quantification of different PEGylated species. | |

| Mass Spectrometry (MS) | Precise molecular weight determination, confirmation of PEGylation, and identification of conjugation sites. | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of PEGylated protein concentration and assessment of immunogenicity. |

Visualized Workflows and Concepts

Experimental Workflow for Protein PEGylation

The following diagram illustrates the general workflow for the conjugation of this compound to a protein followed by purification and analysis.

Conceptual Impact of PEGylation on Therapeutic Proteins

This diagram illustrates the key conceptual benefits of protein PEGylation in a therapeutic context.

References

A Step-by-Step Guide to Bioconjugation with m-PEG12-amine: Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of m-PEG12-amine, a discrete polyethylene glycol (PEG) linker. These application notes and protocols are designed to assist researchers in the successful covalent modification of proteins, peptides, and other biomolecules, with a particular focus on applications in drug development, such as the creation of Antibody-Drug Conjugates (ADCs) and PROTACs.

Introduction to this compound

This compound is a monodisperse PEG linker characterized by a methoxy-terminated chain of twelve ethylene glycol units and a terminal primary amine.[1][2][3] This hydrophilic linker is a valuable tool in bioconjugation for several key reasons:

-

Enhanced Solubility: The PEG chain increases the hydrophilicity of the modified molecule, which can be particularly advantageous when working with hydrophobic drugs or proteins, helping to prevent aggregation.[1]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of biomolecules, which can reduce renal clearance and extend their circulation half-life.

-

Reduced Immunogenicity: The PEG chain can shield epitopes on the surface of proteins, potentially reducing their immunogenicity.

-

Precise Spacer Length: As a discrete PEG linker, this compound provides a defined and consistent spacer length between the conjugated molecules, which is crucial for maintaining biological activity and ensuring batch-to-batch reproducibility.

The terminal primary amine of this compound is a versatile functional group that can readily react with several functionalities on a target biomolecule, most commonly carboxylic acid groups.[1] This reaction is typically facilitated by carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Core Bioconjugation Principles: EDC/NHS Chemistry

The most common strategy for conjugating this compound to a biomolecule, such as a protein, involves the formation of a stable amide bond with a carboxylic acid group (e.g., on the side chains of aspartic or glutamic acid residues). This is achieved through a two-step process mediated by EDC and NHS.

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the target protein to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a Semi-Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.

-

Nucleophilic Attack by this compound: The primary amine of this compound then attacks the NHS ester, forming a stable amide bond and releasing NHS.

This two-step approach is highly efficient and allows for controlled conjugation under mild reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein containing accessible carboxylic acid residues.

Materials and Reagents

-

Target protein with accessible carboxylic acid groups

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for increased aqueous solubility

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)

Step-by-Step Conjugation Protocol

-

Preparation of the Target Protein:

-

Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) or carboxylates. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Activation of the Protein's Carboxylic Acids:

-

Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or directly in cold Activation Buffer immediately before use.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in the Conjugation Buffer or anhydrous DMSO.

-

Adjust the pH of the activated protein solution to 7.2-7.5 by adding the Conjugation Buffer.

-

Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted this compound and reaction byproducts using a suitable chromatography method.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted molecules.

-

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in their surface charge.

-

-

Monitor the purification process by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified PEGylated protein.

-

Perform a buffer exchange into a suitable storage buffer and concentrate the protein if necessary.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

UV-Vis Spectroscopy: To determine the protein concentration.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of this compound and to determine the degree of PEGylation (the number of PEG molecules per protein).

-

HPLC (SEC, IEX, or RP-HPLC): To assess the purity of the conjugate and separate different PEGylated species.

-

Data Presentation

The following table summarizes typical parameters and expected results for the bioconjugation of this compound to a model protein. Note that these values are representative and will vary depending on the specific protein and reaction conditions.

| Parameter | Typical Range | Method of Analysis |

| Molar Excess of Reagents | ||

| EDC:Protein | 10:1 to 50:1 | N/A |

| NHS:Protein | 10:1 to 50:1 | N/A |

| This compound:Protein | 10:1 to 100:1 | N/A |

| Reaction Conditions | ||

| Activation pH | 4.7 - 6.0 | pH meter |

| Conjugation pH | 7.2 - 7.5 | pH meter |

| Reaction Time | 2 - 12 hours | N/A |

| Temperature | 4 - 25 °C | N/A |

| Conjugate Characterization | ||

| Degree of PEGylation | 1 - 5 | Mass Spectrometry |

| Conjugation Efficiency | 30 - 70% | HPLC, Mass Spectrometry |

| Purity of Final Product | > 95% | SEC-HPLC |

| Yield | 20 - 60% | UV-Vis Spectroscopy |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound bioconjugation.

Signaling Pathway of EDC/NHS Coupling

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG12-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, particularly in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2] Their unique optical and electronic properties, coupled with their biocompatibility and ease of surface modification, make them an ideal platform for these applications.[1] Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo.[3]

This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles with m-PEG12-amine. This specific short-chain PEG linker features a methoxy group at one terminus and an amine group at the other. The amine group provides a reactive handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes. While a thiol group is typically used for direct covalent attachment to the gold surface, this compound can be tethered through various chemical strategies, often involving a thiol-containing linker. These protocols will guide researchers through the synthesis, functionalization, and characterization of this compound coated AuNPs.

Principle of Functionalization

The most common and robust method for attaching molecules to gold nanoparticles is through the formation of a gold-thiol (Au-S) bond.[4] Therefore, to functionalize AuNPs with this compound, a common strategy involves introducing a thiol group to the PEG molecule or using a heterobifunctional linker. However, direct adsorption of amine-containing molecules onto the gold surface can also occur, although the bond is generally less stable than the Au-S bond. For the purpose of these protocols, we will focus on the more stable and widely used thiol-mediated conjugation. This typically involves a ligand exchange process where the citrate ions stabilizing the as-synthesized AuNPs are replaced by the thiol-terminated PEG linker.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)

This protocol describes the synthesis of monodisperse citrate-stabilized gold nanoparticles with an approximate diameter of 20 nm using the well-established Turkevich method.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

-

In a 250 mL round-bottom flask, add 100 mL of DI water and 1 mL of the 1% HAuCl₄ solution.

-

Bring the solution to a rolling boil with vigorous stirring using a magnetic stir bar.

-

Rapidly inject 10 mL of a 1% trisodium citrate solution into the boiling solution.

-

Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of gold nanoparticles.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature.

-

The synthesized citrate-stabilized AuNPs should be stored at 4°C for future use.

Protocol 2: Functionalization of Gold Nanoparticles with Thiol-Terminated m-PEG12

This protocol details the functionalization of the citrate-stabilized AuNPs with a thiol-terminated m-PEG12 linker. As this compound does not have a thiol group, a common approach is to use a heterobifunctional linker such as SH-PEG-NH₂. For the purpose of this protocol, we will assume the use of a commercially available or synthesized thiol-terminated m-PEG12.

Materials:

-

Citrate-stabilized gold nanoparticles (from Protocol 1)

-

Thiol-m-PEG12 (e.g., HS-(CH₂CH₂O)₁₂-CH₃) or a suitable heterobifunctional SH-PEG-amine linker.

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Centrifuge capable of at least 15,000 x g

Procedure:

-

Prepare a stock solution of the thiol-m-PEG12 linker in DI water at a concentration of 1 mg/mL.

-

To 10 mL of the citrate-stabilized AuNP solution, add the thiol-m-PEG12 solution. The optimal molar ratio of PEG to AuNPs should be determined empirically but a starting point is a 300:1 molar ratio of PEG to AuNPs.

-

Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.

-

After the incubation period, centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (e.g., 15,000 x g for 30 minutes).

-

Carefully remove the supernatant, which contains unbound PEG and displaced citrate ions.

-

Resuspend the nanoparticle pellet in 10 mL of PBS buffer.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound PEG molecules.

-

After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.

Characterization of Functionalized Gold Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization of the gold nanoparticles. The following techniques are recommended:

-

UV-Visible (UV-Vis) Spectroscopy: Used to monitor the synthesis of AuNPs and their stability. Citrate-stabilized AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm. A slight red-shift in the SPR peak after PEGylation can indicate a change in the local refractive index around the nanoparticles, suggesting successful surface modification.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the hydrodynamic diameter after PEGylation confirms the presence of the PEG layer on the nanoparticle surface.

-

Zeta Potential Measurement: Determines the surface charge of the nanoparticles. Citrate-stabilized AuNPs have a negative zeta potential due to the citrate ions. Successful functionalization with this compound should result in a shift of the zeta potential to a less negative or even positive value, depending on the pH and the degree of amine protonation.

-

Transmission Electron Microscopy (TEM): Provides information on the size, shape, and monodispersity of the gold nanoparticle core.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present on the nanoparticle surface. The presence of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amine peaks (N-H stretching around 3300-3500 cm⁻¹) in the spectrum of the functionalized AuNPs would confirm the conjugation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of unfunctionalized and this compound functionalized gold nanoparticles. The values are representative and may vary depending on the specific synthesis and functionalization conditions.

| Parameter | Citrate-Stabilized AuNPs (Unfunctionalized) | This compound Functionalized AuNPs | Reference |

| Core Diameter (TEM) | ~20 nm | ~20 nm | |

| Hydrodynamic Diameter (DLS) | ~25-30 nm | ~40-50 nm | |

| Zeta Potential | -30 to -50 mV | -10 to +30 mV | |

| Surface Plasmon Resonance (SPR) Peak | ~520 nm | ~522-525 nm |

| Characterization Technique | Expected Outcome for Successful Functionalization |

| UV-Vis Spectroscopy | A slight red-shift (2-5 nm) in the SPR peak. |

| Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter. |

| Zeta Potential | A shift towards a more positive or less negative value. |

| FTIR Spectroscopy | Appearance of characteristic peaks for PEG (C-O-C stretch) and amine (N-H stretch) groups. |

Visualizations

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Caption: Targeted drug delivery using functionalized gold nanoparticles.

Applications

The successful functionalization of gold nanoparticles with this compound opens up a wide range of applications in biomedical research and drug development:

-

Targeted Drug Delivery: The terminal amine group can be used to conjugate targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

-

Bioimaging: The amine group can be reacted with fluorescent dyes or contrast agents for various imaging modalities, including fluorescence microscopy, magnetic resonance imaging (MRI), and computed tomography (CT).

-

Biosensing: Functionalized AuNPs can be used to develop highly sensitive and specific biosensors for the detection of biomarkers, pathogens, and other analytes.

-

Gene Delivery: The positively charged amine groups can facilitate the binding and delivery of negatively charged nucleic acids like siRNA and DNA for gene therapy applications.

Conclusion

This document provides a comprehensive guide for the functionalization of gold nanoparticles with this compound. By following the detailed protocols and characterization steps, researchers can reliably produce high-quality functionalized nanoparticles for a variety of biomedical applications. The provided quantitative data and visualizations serve as a valuable resource for planning experiments and interpreting results. The ability to tailor the surface chemistry of gold nanoparticles with specific functional groups like the amine terminus of m-PEG12 is a critical step in the development of next-generation nanomedicines and diagnostic tools.

References

Application Notes and Protocols: Antibody Labeling with m-PEG12-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The attachment of PEG chains can improve solubility, stability, and circulating half-life, while reducing immunogenicity. This document provides a detailed protocol for the covalent conjugation of m-PEG12-amine to an antibody. This method targets the carboxyl groups (glutamic and aspartic acid residues) on the antibody, activating them with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond with the primary amine of this compound.

This protocol is intended for research purposes to generate PEGylated antibodies for various applications, including immunoassays, diagnostics, and therapeutic development.

Data Presentation

Table 1: Recommended Molar Ratios for Antibody Activation and PEGylation

| Reagent | Molar Excess (relative to Antibody) | Concentration/Stock Solution | Purpose |

| EDC | 10-50 fold | 10 mg/mL in Activation Buffer | Activates carboxyl groups on the antibody |

| NHS | 20-100 fold | 10 mg/mL in Activation Buffer | Stabilizes the activated carboxyl groups |

| This compound | 20-100 fold | 10 mg/mL in Conjugation Buffer | Amine-containing PEG linker for conjugation |

Table 2: Typical Reaction Parameters

| Parameter | Condition | Notes |

| Activation Time | 15-30 minutes | At room temperature |

| Conjugation Time | 2 hours to overnight | At room temperature or 4°C |

| Quenching Time | 15-30 minutes | At room temperature |

| pH (Activation) | 4.5 - 6.0 | Optimal for EDC/NHS chemistry |

| pH (Conjugation) | 7.2 - 8.0 | Optimal for amine reaction |

Experimental Protocols

I. Antibody Preparation

-

Buffer Exchange: Dialyze the antibody solution against an amine-free and carboxyl-free buffer, such as 0.1 M MES buffer (pH 5.5), to remove any interfering substances.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the activation buffer.

II. Antibody Labeling with this compound

This protocol is based on a two-step procedure involving the activation of the antibody's carboxyl groups followed by conjugation to the this compound.

Materials:

-

Antibody of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns or dialysis cassettes for purification

Protocol:

-

Antibody Activation:

-

Conjugation:

-

Immediately following activation, exchange the buffer of the activated antibody to Conjugation Buffer (PBS, pH 7.4) using a desalting column to remove excess EDC and NHS.

-

Dissolve this compound in Conjugation Buffer.

-

Add the this compound solution to the activated antibody solution. A 50-fold molar excess of this compound is recommended as a starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated carboxyl groups.

-

Incubate for 15-30 minutes at room temperature.

-

III. Purification of the PEGylated Antibody

-

Dialysis: Dialyze the quenched reaction mixture against PBS (pH 7.4) for 24-48 hours with at least three buffer changes to remove unreacted this compound and quenching reagents.

-

Size-Exclusion Chromatography (SEC): For higher purity, the PEGylated antibody can be further purified using a size-exclusion chromatography column to separate the conjugated antibody from any remaining unconjugated antibody and other small molecules.

Mandatory Visualization

Caption: Workflow for Antibody Labeling with this compound.

Application Example: Cell-Based ELISA Workflow

This workflow describes a cell-based ELISA to detect the binding of the PEGylated antibody to a specific cell surface antigen.

Caption: Cell-Based ELISA using a PEGylated Antibody.[3]

References

Application of m-PEG12-amine in PROTAC Linker Synthesis for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility for systematic optimization of linker length.[1][2] m-PEG12-amine is a monodisperse PEG linker featuring a terminal amine group, making it a valuable building block for the synthesis of PROTACs through common coupling chemistries.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, with a focus on targeting the epigenetic reader protein BRD4.

PROTAC Mechanism of Action and Synthesis Workflow

The general mechanism of a BRD4-targeting PROTAC involves the recruitment of an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]) to BRD4, leading to its ubiquitination and subsequent degradation. The synthesis of such a PROTAC using this compound typically involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

References

- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Quantifying m-PEG12-amine Conjugation Efficiency: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantification of m-PEG12-amine conjugation efficiency. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules. Specifically, this compound, a monodisperse PEG linker, offers precise control over the PEGylation process. Accurate and robust analytical methods are essential for determining the degree of PEGylation and ensuring the quality and consistency of the resulting conjugate. This guide covers the primary analytical techniques for quantification, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data presentation formats are provided to assist researchers in implementing these methods.

Introduction to this compound Conjugation

PEGylation is a widely adopted technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to increased solubility, extended circulating half-life, and reduced immunogenicity.[1] this compound is a discrete PEG linker with a terminal amine group, which readily reacts with activated carboxylic acids, N-hydroxysuccinimide (NHS) esters, or carbonyls to form stable covalent bonds.[2] The monodisperse nature of this compound ensures a homogeneous product, simplifying analysis and characterization compared to traditional polydisperse PEG reagents.[3]

Quantifying the efficiency of the conjugation reaction is paramount for process optimization, quality control, and regulatory compliance. The primary goals of quantification are to determine the degree of PEGylation (the number of PEG molecules attached to each molecule) and to quantify the remaining unreacted starting materials.

Analytical Methods for Quantifying Conjugation Efficiency

A variety of analytical techniques can be employed to assess the efficiency of this compound conjugation. The choice of method depends on the properties of the molecule being PEGylated, the available instrumentation, and the specific information required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of PEGylated molecules.[1][] Different HPLC modes can be used to separate the PEGylated conjugate from the unreacted protein/molecule and free this compound.

-

Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, leading to an earlier elution time compared to the un-PEGylated form. SEC-HPLC is particularly useful for quantifying high molecular weight species and aggregates.

-

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for the separation of different PEGylated species, including positional isomers.

-

Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. The conjugation of this compound to charged residues like lysine can alter the overall charge of the protein, enabling separation of species with different degrees of PEGylation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated conjugate, which directly confirms the number of attached this compound molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, providing a comprehensive analysis of the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy